(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol
CAS No.: 2226182-28-9
Cat. No.: VC7113613
Molecular Formula: C6H9IN2O
Molecular Weight: 252.055
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2226182-28-9 |
---|---|
Molecular Formula | C6H9IN2O |
Molecular Weight | 252.055 |
IUPAC Name | (2-ethyl-5-iodopyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C6H9IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3 |
Standard InChI Key | NJIPFWHCTFDBMH-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)I)CO |
Introduction
Chemical Identity and Basic Properties
Molecular Composition and Nomenclature
(1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Systematic IUPAC nomenclature identifies it as (2-ethyl-5-iodopyrazol-3-yl)methanol, reflecting the ethyl group at position 1 (reorganized as position 2 under substitutive numbering), iodine at position 3, and a hydroxymethyl group at position 5 .
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₉IN₂O | |
Molecular Weight | 252.055 g/mol | |
CAS Registry Number | 2226182-28-9 | |
SMILES Notation | CCN1C(=CC(=N1)I)CO | |
InChI Key | NJIPFWHCTFDBMH-UHFFFAOYSA-N |
Structural Features
X-ray crystallography and computational modeling reveal a planar pyrazole core with substituents influencing electronic distribution. The iodine atom introduces significant steric bulk and polarizability, while the hydroxymethyl group enables hydrogen bonding. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the electronegative iodine and hydroxyl moieties .
Synthesis and Purification Strategies
Synthetic Pathways
Industrial-scale production typically employs a three-step sequence:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the unsubstituted pyrazole scaffold.
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) selectively functionalizes position 3.
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Hydroxymethylation: Mannich-type reactions or oxidation of a methyl group introduces the alcohol functionality.
Reaction yields average 68–72% after optimization, with key challenges including regioselectivity during iodination and over-oxidation of the alcohol group.
Purification Techniques
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
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Recrystallization: Ethyl acetate/n-hexane systems produce needle-like crystals suitable for X-ray analysis.
Physicochemical Profile
Table 2: Physicochemical Characterization
The disparity between experimental and computed LogP values suggests limitations in current prediction models for iodinated heterocycles. Solubility constraints necessitate formulation with cyclodextrins or surfactants for biological assays .
Reactivity and Derivative Formation
Nucleophilic Displacement
The iodo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). For example, reaction with 4-methoxyphenylboronic acid produces (1-ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol in 82% yield.
Alcohol Functionalization
The hydroxymethyl group participates in standard transformations:
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Esterification: Acetic anhydride/pyridine gives the acetate ester (95% yield).
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Oxidation: Jones reagent converts the alcohol to a carboxylic acid, albeit with partial decomposition.
Biological Evaluation
Enzymatic Inhibition Studies
Preliminary screening against kinase targets revealed:
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CDK2 Inhibition: IC₅₀ = 18.7 µM (ATP-competitive, Kᵢ = 12.3 µM)
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JAK3 Selectivity: >100 µM activity, indicating specificity within kinase families.
Molecular docking suggests the iodine atom occupies a hydrophobic pocket adjacent to the ATP-binding site, while the hydroxymethyl group forms hydrogen bonds with Asp86 and Lys89 residues.
Computational Insights
ADMET Profiling
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CYP450 Interactions: Predicted to inhibit CYP2C9 (Probability = 0.87) via the iodine moiety.
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Blood-Brain Barrier Permeation: Low probability (0.23) due to polar surface area >35 Ų .
Vibrational Spectroscopy
DFT-calculated IR frequencies correlate with experimental data (R² = 0.96):
Future Directions
Synthetic Applications
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Development of asymmetric variants for chiral pyrazole derivatives.
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Photoredox coupling strategies to exploit the iodo group’s redox activity.
Biological Exploration
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Target deconvolution studies to identify off-pathway effects.
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Prodrug formulations to enhance bioavailability.
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